molecular formula C18H25N3O4 B2883499 N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 946233-27-8

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2883499
CAS No.: 946233-27-8
M. Wt: 347.415
InChI Key: BRLTXULRNRLETM-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules, and an isopropylpiperidinyl group, which contributes to its pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate can be synthesized via a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide . The final compound is obtained through a Pd-catalyzed C-N cross-coupling reaction, which is a common method for forming carbon-nitrogen bonds in organic synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of more efficient catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinone derivatives, while reduction of the oxalamide group can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The isopropylpiperidinyl group can enhance the compound’s binding affinity to receptors, making it a potent ligand for various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide is unique due to its combination of the benzo[d][1,3]dioxole moiety and the isopropylpiperidinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-12(2)21-7-5-13(6-8-21)10-19-17(22)18(23)20-14-3-4-15-16(9-14)25-11-24-15/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLTXULRNRLETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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